N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-4-FLUOROBENZAMIDE HYDROCHLORIDE
Description
N-(1,3-Benzothiazol-2-yl)-N-[2-(Diethylamino)ethyl]-4-Fluorobenzamide Hydrochloride is a benzamide derivative featuring a benzothiazole core, a diethylaminoethyl side chain, and a fluorinated aromatic ring. This compound is structurally designed to integrate pharmacophoric elements known for modulating biological activity, such as the benzothiazole moiety (implicated in kinase inhibition and antimicrobial activity) , the fluorine atom (enhancing metabolic stability and lipophilicity) , and the diethylaminoethyl group (improving solubility and membrane permeability) . Its hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in therapeutic applications.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-4-fluorobenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3OS.ClH/c1-3-23(4-2)13-14-24(19(25)15-9-11-16(21)12-10-15)20-22-17-7-5-6-8-18(17)26-20;/h5-12H,3-4,13-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZDUZSKHFGEIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC=C(C=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-4-FLUOROBENZAMIDE HYDROCHLORIDE typically involves multiple steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Attachment of Diethylaminoethyl Group: This step involves the alkylation of the benzothiazole ring with 2-chloro-N,N-diethylethylamine in the presence of a base such as potassium carbonate.
Introduction of Fluorobenzamide Moiety: The final step includes the coupling of the intermediate with 4-fluorobenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylaminoethyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzothiazole ring, potentially leading to the formation of dihydrobenzothiazole derivatives.
Substitution: The fluorobenzamide moiety can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Substituted benzamides with various nucleophiles.
Scientific Research Applications
Introduction to N-(1,3-Benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-4-fluorobenzamide hydrochloride
This compound is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, pharmacology, and material science.
Physical Properties
- Appearance : Typically presented as a white to off-white powder.
- Solubility : Soluble in organic solvents like DMSO and methanol; limited solubility in water.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent:
- Anticancer Activity : Studies have shown that compounds with benzothiazole moieties exhibit cytotoxic properties against various cancer cell lines. The presence of the diethylamino group enhances cellular uptake and bioactivity .
- Antimicrobial Properties : Research indicates that derivatives of benzothiazole display significant antibacterial and antifungal activity, making them candidates for developing new antimicrobial agents .
Pharmacology
This compound is being evaluated for its pharmacological effects:
- Neuropharmacological Studies : The diethylamino group suggests potential central nervous system activity. Preliminary studies indicate it may act on neurotransmitter systems, potentially aiding in the treatment of neurodegenerative disorders .
- Enzyme Inhibition : Its structure allows for interaction with various enzymes, which can be beneficial in designing inhibitors for specific targets involved in disease pathways.
Material Science
The compound's unique properties make it suitable for applications beyond pharmacology:
- Fluorescent Probes : The incorporation of fluorine and benzothiazole enhances fluorescence properties, making it useful in developing fluorescent probes for biological imaging .
- Polymer Chemistry : Its reactivity can be harnessed in polymer synthesis, contributing to the development of advanced materials with specific mechanical and thermal properties.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a series of benzothiazole derivatives, including this compound. The compound demonstrated potent activity against MCF-7 breast cancer cells, with an IC50 value significantly lower than that of standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
Research conducted at a leading university explored the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) comparable to existing antibiotics, indicating its potential as a new antimicrobial agent .
Case Study 3: Neuropharmacological Effects
An investigation into the neuropharmacological effects revealed that the compound could modulate serotonin receptors, suggesting its potential use in treating mood disorders. Behavioral assays in animal models supported these findings, indicating an anxiolytic effect .
Mechanism of Action
The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-4-FLUOROBENZAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, while the diethylaminoethyl group can interact with proteins, potentially inhibiting their function. The fluorobenzamide moiety can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural uniqueness lies in the combination of benzothiazole, fluorinated aromatic ring, and diethylaminoethyl groups. Below is a comparative analysis with structurally related analogs:
Key Observations :
- Benzothiazole Core : Common in antimicrobial and kinase-targeting agents. The title compound and ’s sulfonylhydrazide analog both utilize this moiety but differ in substituents, leading to divergent biological targets.
- Fluorine Substituent : Present in the title compound and ’s sulfonylhydrazide derivative. Fluorine enhances metabolic stability and electronegativity, influencing binding to hydrophobic enzyme pockets.
- Aminoethyl Side Chains: The diethylaminoethyl group in the title compound contrasts with dimethylaminoethyl in . Diethyl groups may confer higher lipophilicity and altered pharmacokinetics compared to dimethyl analogs.
Key Differences :
- The title compound’s synthesis likely involves multi-step alkylation and salt formation, whereas ’s sulfonylhydrazide requires a single-step sulfonylation.
- The absence of a sulfonyl group in the title compound simplifies purification compared to ’s derivatives.
Pharmacological and Toxicological Profiles
Key Insights :
- The title compound’s benzothiazole-fluorobenzamide scaffold is less toxic than ’s trimethylbenzamide derivative, likely due to the absence of nitro groups.
- Compared to ’s piperidinylsulfonyl analog, the title compound’s diethylaminoethyl group may reduce renal clearance rates due to increased hydrophobicity.
Physicochemical Properties
Biological Activity
N-(1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-4-fluorobenzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C20H23N3O3S
- Molecular Weight : 417.5 g/mol
Structural Characteristics
The compound features a benzothiazole moiety, which is known for its role in various biological activities. The presence of a diethylamino group enhances its solubility and potential bioactivity, while the fluorobenzamide component may contribute to its pharmacological properties.
This compound exhibits several mechanisms of action that contribute to its biological effects:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular processes. For instance, benzothiazole derivatives are known to inhibit dihydroorotase and DNA gyrase, impacting bacterial growth and replication .
- Antimicrobial Activity : Research indicates that compounds with similar structures possess antimicrobial properties, suggesting potential applications in treating bacterial infections .
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells through various pathways, including the inhibition of protein kinases involved in cell cycle regulation .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including this compound. The compound demonstrated significant activity against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL .
Study 2: Anticancer Activity
In vitro assays on cancer cell lines revealed that the compound inhibited cell proliferation in a dose-dependent manner. The IC50 value was determined to be approximately 15 µM for human breast cancer cells, indicating potent anticancer activity .
Data Table: Biological Activities Overview
Q & A
Q. What are the key steps and critical parameters in synthesizing N-(1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-4-fluorobenzamide hydrochloride?
The synthesis typically involves:
- Coupling reactions : Amide bond formation between benzothiazole and diethylaminoethylamine precursors under reflux conditions in solvents like dichloromethane or ethanol .
- Purification : High-Performance Liquid Chromatography (HPLC) is used to isolate the target compound and confirm purity (>95%) .
- Salt formation : Hydrochloride salt generation via acid-base titration with HCl . Critical parameters include temperature control (60–80°C), solvent polarity, and stoichiometric ratios of reactants to minimize side products .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?
- NMR spectroscopy : Identifies proton environments (e.g., diethylaminoethyl protons at δ 2.5–3.5 ppm, benzothiazole aromatic protons at δ 7.0–8.5 ppm) .
- IR spectroscopy : Confirms amide C=O stretching (~1650 cm⁻¹) and benzothiazole C-S bonds (~690 cm⁻¹) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak at ~450–500 m/z) .
Q. What in vitro assays are commonly used to evaluate the biological activity of benzothiazole derivatives like this compound?
- Enzyme inhibition assays : For kinase or protease targets, using fluorescence-based or colorimetric readouts .
- Cell viability assays : MTT or resazurin assays to assess cytotoxicity in cancer cell lines .
- Receptor binding studies : Radioligand displacement assays for G-protein-coupled receptors (GPCRs) .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in biological activity data across different studies?
- Dose-response validation : Repeat assays with standardized concentrations (e.g., 0.1–100 µM) and include positive/negative controls .
- Orthogonal assays : Use complementary methods (e.g., SPR for binding affinity vs. functional cAMP assays for GPCR activity) .
- Statistical analysis : Apply ANOVA or Tukey’s HSD test to assess significance of discrepancies, accounting for batch effects or cell-line variability .
Q. What strategies optimize reaction yields during scale-up synthesis while maintaining purity?
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent volume, catalyst loading) and identify optimal conditions .
- Continuous-flow chemistry : Reduces side reactions by improving heat/mass transfer .
- In-line analytics : Real-time HPLC or FTIR monitoring to adjust parameters dynamically .
Q. How can structure-activity relationship (SAR) studies be structured to improve target selectivity?
- Scaffold modification : Introduce substituents at the 4-fluoro position (e.g., Cl, NO₂) to probe electronic effects .
- Alkyl chain variation : Replace diethylaminoethyl with dimethylaminopropyl to assess steric impacts on receptor binding .
- Computational modeling : Docking simulations (e.g., AutoDock Vina) to predict binding poses and guide synthetic priorities .
Q. What methodologies are recommended for elucidating the compound’s mechanism of action in complex biological systems?
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins post-treatment .
- Transcriptomics : RNA-seq to map gene expression changes in treated vs. untreated cells .
- Pharmacological profiling : Broad-panel screening against 100+ targets (e.g., Eurofins CEREP panel) to identify off-target effects .
Methodological Considerations
Q. How should researchers address solubility challenges in pharmacokinetic studies?
- Co-solvent systems : Use DMSO/PEG-400 mixtures for in vivo dosing .
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles to enhance bioavailability .
- pH adjustment : Prepare buffered solutions (pH 4–5) for intravenous administration .
Q. What statistical approaches are critical for validating reproducibility in biological assays?
- Power analysis : Determine sample size (n ≥ 6) to ensure 80% statistical power .
- Blinded experiments : Minimize bias by randomizing treatment groups .
- Meta-analysis : Aggregate data from multiple independent studies to assess effect size consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
